3-(2-Methylpropyl)azetidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-(2-methylpropyl)azetidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6(2)3-7(9)4-8-5-7/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
ODTSATJPPZIFOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CNC1)O |
Origin of Product |
United States |
Reaction Chemistry, Mechanistic Insights, and Theoretical Investigations of 3 2 Methylpropyl Azetidin 3 Ol Derivatives
Ring Strain and Reactivity of the Azetidine (B1206935) Moiety in 3-(2-Methylpropyl)azetidin-3-ol Derivatives
The reactivity of the azetidine ring in derivatives of this compound is fundamentally governed by its inherent ring strain. Azetidines possess a significant amount of strain, estimated to be around 25.4 kcal/mol. This value places them between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable, less reactive pyrrolidines (5.4 kcal/mol). This intermediate level of strain makes azetidines like this compound both synthetically accessible and prone to undergo a variety of ring-opening reactions, providing a driving force for their chemical transformations.
The presence of the 2-methylpropyl group at the C3 position introduces steric bulk, which can influence the accessibility of the ring atoms to approaching reagents. Furthermore, the hydroxyl group at the same position can participate in reactions or be converted into a good leaving group, thereby facilitating ring cleavage. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile or a base, and its substitution pattern significantly modulates the reactivity of the entire heterocyclic system.
Ring-Opening Reactions
The relief of ring strain is a primary motivator for the diverse ring-opening reactions observed in azetidine derivatives. These transformations can be initiated through various mechanisms, including nucleophilic attack, strain-release pathways, and metal-mediated processes.
Nucleophilic Ring-Opening Pathways
Azetidinium ions, formed by the protonation or alkylation of the nitrogen atom, are highly susceptible to nucleophilic attack. This process leads to the cleavage of one of the C-N bonds, effectively opening the four-membered ring. The regioselectivity of the attack is influenced by both steric and electronic factors. In the case of this compound derivatives, a nucleophile could theoretically attack either the C2 or C4 position. The steric hindrance imposed by the 3-(2-methylpropyl) group might direct the nucleophile to the less hindered C4 position.
A study on the ring opening of photogenerated azetidinols demonstrated their conversion to aminodioxolanes in the presence of electron-deficient ketones. This transformation proceeds through the formation of a transient hemiketal, which facilitates the ring-opening process.
Strain-Release Reactions
Strain-release reactions are a hallmark of strained ring systems like azetidines. These reactions are driven by the thermodynamic favorability of forming a less strained, open-chain or larger ring product. For instance, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which contain a highly strained azetidine-like core, with various electrophiles leads to the formation of functionalized azetidines through a strain-release mechanism.
In the context of this compound derivatives, a plausible strain-release reaction could involve the rearrangement of the molecule upon activation of the hydroxyl group. For example, converting the hydroxyl group into a better leaving group could trigger a semipinacol-type rearrangement, where the
Cycloaddition Reactions Involving Azetidin-3-ol (B1332694) Derivatives
Reactions with Three-Atom Components (e.g., Azomethine Ylides)
The reaction of azetidine derivatives with three-atom components, such as azomethine ylides, offers a pathway to complex spirocyclic systems. nih.gov These [3+2] cycloaddition reactions are a powerful tool in synthetic organic chemistry for constructing five-membered heterocyclic rings. nih.gov
In a typical reaction, an azomethine ylide, often generated in situ from the condensation of an α-amino acid and an aldehyde or ketone, reacts with a dipolarophile. nih.gov In the context of this compound derivatives, the azetidine ring can be part of the dipolarophile, or it can be constructed through such a cycloaddition. For instance, the double bond of a 3-alkylidene-azetidine derivative can act as a dipolarophile for an azomethine ylide, leading to the formation of a spiro-pyrrolidine-azetidine scaffold. These reactions can proceed with high regio- and stereoselectivity. nih.gov
The mechanism of the [3+2] cycloaddition of azomethine ylides is generally considered to be a concerted process. nih.gov However, the specific reaction conditions and the nature of the substituents on both the ylide and the dipolarophile can influence the reaction pathway and the stereochemical outcome. nih.gov
Derivatization and Functional Group Transformations
The functional groups of this compound, namely the C-3 hydroxyl group and the nitrogen atom of the azetidine ring, provide handles for a variety of derivatization reactions.
Reactions Involving the C-3 Hydroxyl Group (e.g., Etherification, Esterification)
The tertiary hydroxyl group at the C-3 position of the azetidine ring can undergo reactions typical of alcohols, such as etherification and esterification. These transformations are valuable for modifying the physicochemical properties of the molecule and for introducing further functionalities.
Etherification: The formation of an ether linkage can be achieved by reacting the hydroxyl group with an appropriate electrophile, such as an alkyl halide, under basic conditions. The choice of base and solvent is crucial to avoid competing side reactions, like ring-opening of the strained azetidine ring.
Esterification: The hydroxyl group can be acylated to form esters using various reagents, including acid chlorides, acid anhydrides, or carboxylic acids under activating conditions. medcraveonline.com Enzymatic esterification has also emerged as a mild and selective method for such transformations. medcraveonline.com These ester derivatives can exhibit modified biological activities compared to the parent alcohol. medcraveonline.com
A summary of representative esterification reactions of secondary metabolite compounds is presented below:
| Reactant | Reagent | Catalyst | Product | Yield (%) |
| Quercetin | Acetic anhydride | Pyridine | 3,3',4',7-tetraacetate quercetin | 75 |
| Quercetin | Acetic anhydride | Pyridine | 3,3',5,7-tetraacetate quercetin | 70 |
| Cinnamic acid | Ethanol | Lipozyme TLIM | Ethyl cinnamate | - |
This table showcases examples of esterification reactions on various secondary metabolites, illustrating the general applicability of this type of derivatization. Data from medcraveonline.com.
Reactions at the Nitrogen Atom (e.g., Quaternization, Substituent Exchange)
The nitrogen atom of the azetidine ring is a nucleophilic center and can participate in several important transformations.
Quaternization: The nitrogen can be alkylated with alkyl halides to form quaternary ammonium (B1175870) salts. This process modifies the electronic properties of the ring and can make the azetidine more susceptible to ring-opening reactions. magtech.com.cn The quaternization of the azetidine nitrogen can be a key step in activating the ring for subsequent nucleophilic attack. magtech.com.cn
Substituent Exchange: If the nitrogen atom is already substituted (e.g., with a benzyl (B1604629) group), this substituent can potentially be exchanged. For instance, N-debenzylation can be achieved through hydrogenolysis, providing access to the secondary amine, which can then be further functionalized.
Computational and Theoretical Studies of Azetidin-3-ol Systems
Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules like this compound.
Density Functional Theory (DFT) Calculations for Structural Analysis and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. researchgate.netresearchgate.net For azetidin-3-ol systems, DFT calculations can provide valuable insights into:
Molecular Geometry: Optimized geometries, including bond lengths, bond angles, and dihedral angles, can be determined. This is particularly important for understanding the conformation and strain of the four-membered azetidine ring.
Electronic Properties: Properties such as charge distribution, dipole moment, and frontier molecular orbital (HOMO-LUMO) energies can be calculated. researchgate.net These properties are crucial for predicting the reactivity of the molecule, including the sites for nucleophilic and electrophilic attack. researchgate.net For example, the analysis of the electrostatic potential can identify the most electron-rich and electron-poor regions of the molecule.
Elucidation of Reaction Mechanisms via Quantum Chemical Methods
Quantum chemical methods are instrumental in elucidating the detailed mechanisms of chemical reactions. acs.org For the reactions of azetidin-3-ol derivatives, these methods can be applied to:
Map Reaction Pathways: The potential energy surface of a reaction can be explored to identify transition states and intermediates. acs.org This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. researchgate.net
Understand Stereoselectivity: In reactions where multiple stereoisomers can be formed, computational methods can be used to calculate the energies of the different transition states leading to each stereoisomer. This can explain the experimentally observed stereoselectivity. acs.org For example, in [3+2] cycloaddition reactions involving azomethine ylides, the preferred stereochemical outcome can be rationalized by comparing the energies of the exo and endo transition states. nih.gov
By combining experimental results with theoretical calculations, a comprehensive understanding of the chemical behavior of this compound and its derivatives can be achieved.
Conformational Analysis and Stereochemical Preferences
The three-dimensional structure and conformational flexibility of azetidine rings are critical determinants of their chemical reactivity and biological activity. For this compound, the puckered four-membered ring can exist in various conformations, primarily influenced by the steric bulk of the substituents at the C3 position. The conformational analysis of such substituted azetidines often involves the study of different ring-puckering modes and the orientation of the substituents.
While specific experimental data on the conformational analysis of this compound is not extensively available, principles derived from studies on related 3-substituted azetidines and other four-membered rings can be applied. The azetidine ring is not planar and typically adopts a puckered conformation to relieve some of the inherent ring strain. The substituents on the ring can adopt either axial or pseudo-axial and equatorial or pseudo-equatorial positions. The relative energies of these conformations determine the most stable and thus most populated conformer.
In the case of this compound, the bulky 2-methylpropyl (isobutyl) group and the hydroxyl group at the C3 position will be the primary determinants of the preferred conformation. Steric hindrance between the substituents and the hydrogens on the ring will play a significant role. Generally, bulky substituents prefer to occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring.
Theoretical calculations and spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for studying these conformational preferences. For instance, the coupling constants between protons on the azetidine ring can provide insights into the dihedral angles and thus the ring's pucker.
Below is an illustrative table of expected conformational preferences based on general principles of steric hindrance in substituted azetidines.
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Key Steric Interactions |
| A | Isobutyl (pseudo-equatorial), OH (pseudo-axial) | Low | Minimal steric clash. |
| B | Isobutyl (pseudo-axial), OH (pseudo-equatorial) | High | Significant 1,3-diaxial interactions. |
| C | Both pseudo-equatorial (puckered ring) | Intermediate | Moderate substituent-ring interactions. |
| D | Both pseudo-axial (puckered ring) | Very High | Severe steric hindrance. |
Note: The relative energy values are illustrative and would require specific computational or experimental determination for this compound.
The stereochemical outcome of reactions involving this compound will be dictated by the accessibility of reagents to the different faces of the azetidine ring, which is in turn governed by the dominant conformation.
Stability Assessments of Azetidine Derivatives
The stability of azetidine derivatives is a crucial factor in their synthesis, storage, and application, particularly in medicinal chemistry. The four-membered azetidine ring possesses significant ring strain, estimated to be around 25.4 kcal/mol, which makes it more reactive than larger heterocyclic rings like pyrrolidine (B122466) but more stable than the highly strained three-membered aziridines. rsc.org This inherent strain is a driving force for ring-opening reactions, which can be a desired feature for synthetic purposes or an undesirable decomposition pathway. rsc.orgrsc.org
The stability of a substituted azetidine such as this compound is influenced by several factors, including the nature of the substituents on the ring and the surrounding chemical environment (e.g., pH).
Factors Influencing the Stability of this compound:
Ring Strain: The fundamental reactivity of the azetidine ring is due to its strain. rsc.orgrsc.org This can lead to cleavage of the C-N or C-C bonds under certain conditions.
Substituent Effects: The presence of the hydroxyl group at the C3 position can influence the electronic properties and reactivity of the ring. The isobutyl group, being sterically bulky, can also affect the ring's stability and its susceptibility to nucleophilic attack.
pH and Acid/Base Catalysis: The nitrogen atom in the azetidine ring is basic and can be protonated under acidic conditions. This can activate the ring towards nucleophilic attack and subsequent ring-opening. Studies on other N-substituted azetidines have shown that they can undergo acid-mediated intramolecular ring-opening decomposition. nih.gov The stability of azetidine derivatives can, therefore, be highly dependent on the pH of the medium.
Temperature and Solvent: As with most chemical compounds, elevated temperatures can accelerate decomposition pathways. The choice of solvent can also play a role in the stability of azetidine derivatives.
The stability of azetidine-containing compounds is often assessed by monitoring their concentration over time under various stress conditions (e.g., different pH values, temperatures, and in the presence of light or oxidizing agents). The results are typically reported as the half-life (t½) of the compound under specific conditions.
An illustrative stability profile for a hypothetical azetidine derivative under different pH conditions is presented in the table below.
| pH | Temperature (°C) | Half-life (t½) | Primary Degradation Pathway |
| 2.0 | 25 | 12 hours | Acid-catalyzed ring opening |
| 7.4 | 25 | > 200 days | Stable |
| 10.0 | 25 | 7 days | Base-catalyzed decomposition |
Note: This data is illustrative and not specific to this compound. Actual stability data would need to be determined experimentally.
Role of 3 2 Methylpropyl Azetidin 3 Ol As a Chemical Building Block and Molecular Scaffold
Azetidine (B1206935) Scaffolds in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules to probe biological processes and identify new therapeutic agents. nih.govresearchgate.net The goal of DOS is not to optimize a single biological target but to populate chemical space with a wide array of molecular shapes and functionalities. nih.gov Azetidine-based scaffolds are particularly well-suited for DOS due to their inherent three-dimensionality and the ability to be densely functionalized. nih.govresearchgate.net
The structure of 3-(2-Methylpropyl)azetidin-3-ol offers multiple points for diversification, which is a key requirement for DOS. The secondary amine of the azetidine ring can be readily functionalized through N-alkylation or N-acylation, while the hydroxyl group can be used in a variety of reactions, such as etherification, esterification, or as a leaving group after activation. The isobutyl group provides a non-polar element that can be varied to explore different steric and lipophilic requirements. By systematically modifying these functional handles, a large and diverse library of compounds can be generated from this single, relatively simple starting material, making it an ideal scaffold for DOS campaigns aimed at discovering novel bioactive compounds. nih.govacs.org
Utility in the Construction of Complex Organic Architectures
The unique chemical reactivity of the strained azetidine ring, combined with its functional handles, makes this compound a valuable precursor for more intricate molecular designs.
A key application of densely functionalized azetidines is in the synthesis of complex, multi-ring systems that introduce significant three-dimensional complexity. nih.govbroadinstitute.org The strategic placement of reactive groups on the azetidine core allows for intramolecular reactions that forge new rings onto the initial scaffold. For a molecule like this compound, the secondary amine and the tertiary alcohol are the primary reactive sites for such transformations.
Fused Systems: These are formed when a new ring shares a bond with the azetidine ring. For example, functionalizing the nitrogen with a chain containing an electrophilic center can lead to an intramolecular cyclization, creating a fused bicyclic system. acs.orgrsc.org
Bridged Systems: In these structures, a new ring is formed by connecting two non-adjacent atoms of the azetidine ring. This can be achieved through reactions that span across the ring, creating rigid, bicyclic structures with unique conformational properties. nih.govresearchgate.net
Spirocyclic Systems: These are created when a new ring is attached to the azetidine ring through a single shared atom (a spiro center). nih.govnih.gov The C3 carbon of this compound is a quaternary carbon, making it a natural spiro center. By converting the hydroxyl group into a reactive intermediate, it's possible to build a second ring that pivots from this C3 position. The synthesis of a 1976-membered library of spirocyclic azetidines has been described, highlighting the utility of this scaffold type. nih.govbroadinstitute.org
The table below summarizes the types of complex architectures that can be derived from azetidine scaffolds.
| Architectural Class | Description | Synthetic Strategy Example |
| Fused | Two rings sharing one common bond. | Intramolecular N-alkylation or amidation. rsc.org |
| Bridged | A bicyclic system where two atoms (the bridgeheads) are connected by at least three independent paths. | Ring-closing metathesis from a di-alkenylated azetidine. nih.gov |
| Spirocyclic | Two rings connected by a single common atom. | Intramolecular cyclization onto the C3 position of the azetidine ring. acs.orgresearchgate.net |
Polycyclic compounds, which contain multiple fused, bridged, or spirocyclic rings, often possess favorable properties for drug development, including high rigidity and structural novelty. nih.gov The construction of such systems is a significant challenge in organic synthesis. Azetidine derivatives serve as excellent starting points for building these complex structures. rsc.orgnih.gov
Starting with this compound, a first ring can be installed to create a bicyclic system (fused, bridged, or spirocyclic). Further functionalization of this new scaffold can then enable the formation of additional rings. For instance, a fused azetidine derivative could be subjected to a cycloaddition reaction to build a third ring, resulting in a complex, polycyclic molecule with a well-defined three-dimensional shape. nih.gov This stepwise approach allows for the controlled and systematic synthesis of complex molecular frameworks that would be difficult to access by other means. rsc.org
Azetidin-3-ols as Chiral Synthons
Chirality is a fundamental aspect of molecular recognition in biology. The synthesis of enantiomerically pure compounds is therefore a cornerstone of medicinal chemistry. Azetidin-3-ols and their oxidized counterparts, azetidin-3-ones, can serve as versatile chiral synthons. acs.orgnih.gov While this compound itself is achiral (the C3 carbon is a quaternary center with two identical ethyl groups implicitly, but the prompt implies a 2-methylpropyl group, making C3 chiral if the nitrogen is substituted), the principles apply to the broader class of chiral 3-hydroxyazetidines.
The synthesis of chiral, non-racemic azetidines has historically been a challenge, which has somewhat limited their use compared to other heterocycles. acs.org However, methods have been developed to access these compounds in their enantioenriched form. acs.orgnih.gov For example, chiral N-propargylsulfonamides can be converted into chiral azetidin-3-ones with high enantiomeric excess via gold-catalyzed oxidative cyclization. nih.gov These chiral ketones are valuable intermediates that can be reduced stereoselectively to afford specific diastereomers of chiral azetidin-3-ols. These chiral building blocks can then be incorporated into larger molecules, transferring their stereochemical information and allowing for the synthesis of single-enantiomer drugs.
Bioisosteric Replacement Strategies in Scaffold Design (Chemical Perspective)
Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. researchgate.net The azetidine ring is an attractive bioisostere for several commonly used chemical motifs.
From a chemical perspective, the compact, rigid structure of the azetidine ring in this compound makes it a suitable replacement for larger, more flexible rings like piperidine (B6355638) or cyclohexane. This substitution can have several beneficial effects:
Increased Conformational Rigidity: The strained four-membered ring has fewer accessible conformations than a six-membered ring. This rigidity can lock the molecule into a bioactive conformation, improving binding affinity to its target. researchgate.net
Improved Physicochemical Properties: Replacing a carbocyclic ring with a nitrogen-containing heterocycle like azetidine generally increases polarity and can improve aqueous solubility—a key property for drug candidates. researchgate.net
Exploration of Novel Chemical Space: Swapping a common scaffold for an azetidine ring allows chemists to create novel intellectual property and explore chemical space that is less populated, potentially leading to the discovery of compounds with new biological activities. researchgate.netresearchgate.net For example, the 2,6-diazaspiro[3.3]heptane system, built from an azetidine ring, has been successfully used as a bioisostere for piperazine. researchgate.net
Integration into Compound Libraries for Chemical Space Exploration
The ultimate goal of developing versatile building blocks like this compound is to use them in the creation of large, diverse compound libraries for high-throughput screening. nih.govresearchgate.net The synthesis of libraries based on azetidine scaffolds has been shown to be a fruitful approach, particularly for identifying compounds that can cross the blood-brain barrier and act on targets in the central nervous system (CNS). nih.govacs.org
The process involves taking the core scaffold and applying a series of parallel reactions to append a wide variety of chemical groups at its diversification points. For this compound, this would involve reacting the nitrogen and hydroxyl groups with a large set of reagents. These reactions are often carried out on a solid support to facilitate purification. nih.gov The resulting library can contain thousands of related but structurally distinct compounds. researchgate.netnih.gov In silico analysis and in vitro testing of these libraries help to identify compounds with desirable "drug-like" properties, guiding the selection of pathways for full library production. nih.govacs.org By incorporating the unique three-dimensional character of the azetidine scaffold, these libraries explore regions of chemical space that are often missed by libraries built on flatter, more conventional scaffolds. nih.gov
Future Directions and Emerging Research Avenues for 3 2 Methylpropyl Azetidin 3 Ol and Azetidin 3 Ol Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of azetidines often involves multi-step procedures with harsh conditions. acs.orgadelaide.edu.au However, the demand for greener and more efficient chemical processes is steering research towards novel and sustainable methodologies. A key area of development is the use of continuous flow technology, which offers superior control over reaction parameters, enhanced safety, and potential for scalability. For instance, the generation of lithiated azetidine (B1206935) intermediates has been successfully demonstrated under continuous flow conditions, enabling reactions at higher temperatures than in batch processes and utilizing more environmentally friendly solvents. uniba.it
Photochemical methods, such as the aza Paternò–Büchi reaction ([2+2] photocycloaddition of an imine and an alkene) and the Norrish–Yang cyclization, represent another sustainable frontier. nih.govrsc.org These methods use light energy to construct the strained azetidine ring, often under mild conditions. nih.gov A "build and release" strategy, where a photochemical cyclization is followed by a strain-releasing ring-opening, is a promising approach for creating complex functionalized molecules from simple precursors. nih.gov
Catalysis is also at the forefront of innovation. Lewis acid-catalyzed intramolecular aminolysis of epoxy amines, using catalysts like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), provides a high-yield, regioselective route to azetidines that tolerates a wide range of functional groups. frontiersin.orgelsevierpure.com Furthermore, gold-catalyzed oxidative cyclization of N-propargylsulfonamides has emerged as a flexible method for synthesizing azetidin-3-ones, key precursors to azetidin-3-ols, avoiding the use of toxic and potentially explosive diazo compounds. nih.gov
| Methodology | Key Features | Advantages | Relevant Precursors/Intermediates | Reference |
|---|---|---|---|---|
| Continuous Flow Synthesis | Microreactor technology, precise control of heat/mass transfer. | Improved safety, scalability, efficiency, use of greener solvents. | Lithiated azetidines. | uniba.it |
| Photochemical Cyclization | Norrish–Yang cyclization or aza Paternò–Büchi reaction using light energy. | Mild conditions, access to strained systems, sustainable. | α-aminoacetophenones, imines, alkenes. | nih.govrsc.org |
| Lewis Acid Catalysis | La(OTf)₃-catalyzed intramolecular aminolysis of epoxides. | High yield, high regioselectivity, functional group tolerance. | cis-3,4-epoxy amines. | frontiersin.orgelsevierpure.com |
| Gold Catalysis | Gold-catalyzed oxidative cyclization. | Avoids toxic diazo intermediates, flexible for chiral synthesis. | N-propargylsulfonamides. | nih.gov |
Advanced Stereochemical Control in Azetidinol (B8437883) Synthesis
As the applications of azetidinols in areas like peptidomimetics and pharmaceuticals grow, the demand for precise control over their three-dimensional structure has become paramount. Future research will increasingly focus on developing advanced stereoselective synthetic methods. Significant progress has already been made in the diastereoselective and enantioselective synthesis of substituted azetidines. nih.govnih.govacs.org
One successful strategy involves using the chiral pool, where readily available chiral molecules like (R)-phenylglycinol serve as the starting point for producing optically pure azetidines. nih.gov Another powerful approach is asymmetric catalysis. For example, copper-catalyzed three-component coupling of azetines, boronic esters, and allylic phosphates allows for the synthesis of 2,3-disubstituted azetidines with complete control over regio-, enantio-, and diastereoselectivity. acs.org
The development of chiral auxiliaries and reagents continues to be a fruitful area. Chiral N-propargylsulfonamides, for instance, can be converted into chiral azetidin-3-ones with excellent enantiomeric excess via gold-catalyzed cyclization. nih.gov Furthermore, researchers are exploring how reaction conditions can dictate stereochemical outcomes. The reaction of borane (B79455) with N-alkyl-2-arylazetidines has shown a temperature-dependent stereoselectivity, enabling the selective preparation of specific stereoisomers of azetidine-borane complexes. nih.gov These methods provide a robust toolbox for the synthesis of specific stereoisomers of complex azetidinols like 3-(2-methylpropyl)azetidin-3-ol.
| Strategy | Description | Type of Control | Example Application | Reference |
|---|---|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Enantio- and Diastereoselective | Copper-catalyzed boryl allylation of azetines. | acs.org |
| Chiral Auxiliaries | A chiral group is temporarily incorporated to direct the stereochemical course of a reaction. | Enantioselective | Use of chiral t-butanesulfinimine chemistry to prepare chiral azetidin-3-ones. | nih.gov |
| Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure natural product. | Enantioselective | Synthesis from (R)-phenylglycinol. | nih.gov |
| Substrate/Reagent Control | Stereochemistry of the substrate or reagent dictates the product's stereochemistry. | Diastereoselective | Superbase-induced rearrangements of chiral oxirane derivatives. | acs.orgresearchgate.net |
Exploration of New Reactivity Modes and Mechanistic Pathways
The inherent ring strain of the azetidine core is a key feature that dictates its reactivity. rsc.orgnih.gov Future research will delve deeper into harnessing this strain for novel chemical transformations. The formation of highly reactive intermediates, such as azetidine carbocations, is a particularly promising avenue. It has been shown that N-Cbz protected azetidinols, in the presence of an iron or calcium catalyst, can generate a carbocation at the C3 position. acs.orgacs.org This intermediate is stabilized by the N-Cbz group and readily undergoes reactions like Friedel-Crafts alkylation with a broad range of aromatic compounds, yielding 3,3-diarylazetidines. acs.org
Ring-opening reactions are another way to exploit the strain energy of azetidinols. nih.gov A novel strategy involves the photochemical synthesis of azetidinols, which can then be triggered to open by adding electron-deficient ketones or boronic acids. nih.gov This "build and release" approach allows for the synthesis of highly functionalized acyclic structures like aminodioxolanes. nih.gov The reactivity of related species like 2-azetines is also being explored, with conditions being developed that can switch between ionic and radical pathways to access different product classes. chemrxiv.org
Understanding the mechanisms behind these transformations is crucial for their further development. The study of azetidine-borane complexes, for example, has revealed that the BH₃ group can promote lithiation reactions through a complex induced proximity effect, leading to new strategies for functionalizing the azetidine ring. nih.gov In-depth mechanistic studies, combining experimental probes and computational analysis, will be essential for discovering and optimizing new reactivity modes for azetidin-3-ols.
| Reactivity Mode | Key Intermediate/Mechanism | Products | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Catalytic Friedel-Crafts Alkylation | Azetidine carbocation stabilized by N-Cbz group. | 3,3-Diarylazetidines. | Calcium(II) or Iron(III) catalysis. | acs.orgacs.org |
| Strain-Release Ring Opening | Acid- or Lewis acid-triggered opening of photochemically generated azetidinols. | Highly functionalized dioxolanes and 3-amino-1,2-diols. | Light irradiation followed by addition of ketones/boronic acids. | nih.gov |
| Switchable Ionic/Radical Pathways | Protonation (ionic) vs. Thiol-ene reaction (radical). | β-aminocarbonyls (ionic) or C3-thiolated azetidines (radical). | Acidic conditions (ionic) vs. White light irradiation (radical). | chemrxiv.org |
| Directed Lithiation | Complex Induced Proximity Effect via borane complexation. | Stereoselectively functionalized azetidines. | Azetidine-borane complexes with a strong base. | nih.gov |
Expanding the Scope of Azetidinol-Derived Complex Molecular Architectures
Azetidin-3-ols and their derivatives are increasingly recognized as valuable building blocks for constructing complex molecules with significant biological activity. acs.orgresearchgate.net Their rigid structure makes them excellent scaffolds for positioning functional groups in precise three-dimensional orientations. nih.gov A major future direction is the incorporation of the this compound motif and other azetidinols into a wider array of complex molecular architectures for drug discovery.
Recent studies have demonstrated the potential of azetidine-based compounds as potent and selective enzyme inhibitors. For example, 3-hydroxymethyl-azetidine derivatives have been developed as a novel class of Polymerase Theta (Polθ) inhibitors, which is an attractive strategy for cancer therapy. nih.gov Azetidine-3-carboxylic acid has also been identified as an integral part of sphingosine-1-phosphate receptor (S1P) agonists. researchgate.net
The versatility of the azetidinol core allows for its elaboration into more complex systems, such as spirocyclic and bicyclic structures. Gold-catalyzed chemistry has been used to synthesize oxazaspiro[3.3]heptanones, merging azetidinone and oxetanone chemistry. nih.gov Furthermore, transformations of functional groups on the azetidine ring can lead to novel bicyclic systems, such as the conversion of a 2,3-disubstituted azetidine into an enantiopure azabicyclo[3.2.0]heptane skeleton via olefination and ring-closing metathesis. acs.org The continued development of synthetic methods to functionalize the azetidine ring will undoubtedly expand the library of accessible complex molecules derived from azetidin-3-ol (B1332694) precursors.
| Derived Architecture | Synthetic Approach | Significance/Application | Reference |
|---|---|---|---|
| Polymerase Theta (Polθ) Inhibitors | Optimization of a 3-hydroxymethyl-azetidine lead compound. | Potential antitumor agents for BRCA-deficient tumors. | nih.gov |
| Oxazaspiro[3.3]heptanones | Gold-catalyzed synthesis from propargyl alcohol derivatives. | Novel spirocyclic building blocks for medicinal chemistry. | nih.gov |
| 3,3-Diarylazetidines | Catalyst-mediated Friedel–Crafts reaction of azetidinols. | Motifs for accessing new chemical space in drug discovery. | acs.org |
| Azabicyclo[3.2.0]heptanes | Zweifel olefination and ring-closing metathesis of a borylated azetidine. | Enantiopure bicyclic skeletons of medicinal value. | acs.org |
Sophisticated Computational Modeling for Prediction of Reactivity and Structure
The synergy between experimental and computational chemistry is becoming indispensable for modern synthetic research. For azetidin-3-ol chemistry, sophisticated computational modeling is an emerging tool that can accelerate discovery by predicting reactivity, elucidating complex reaction mechanisms, and guiding rational molecular design. acs.orgnih.gov
Quantum chemical calculations, such as Density Functional Theory (DFT), are being used to provide deep mechanistic insights that are difficult to obtain through experiments alone. For instance, calculations have been employed to explain the regio- and stereoselectivity of azetidine formation, providing a quantum mechanical rationale for Baldwin's rules in the ring-opening of oxiranes. acs.org Similarly, computational studies have supported experimental findings on the structure and reactivity of azetidine-borane complexes, suggesting that the borane group promotes lithiation through an electrostatic "complex induced proximity effect." nih.gov
| Computational Method | Application | Key Insight Provided | Reference |
|---|---|---|---|
| Quantum Chemistry (DFT) | Elucidation of reaction mechanisms. | Explained the regio- and stereoselectivity of azetidine formation from oxiranes. | acs.org |
| Computational Analysis | Supporting experimental observations on reactivity. | Explained the role of the BH₃ group in promoting lithiation of azetidine-borane complexes. | nih.gov |
| Artificial Intelligence (AI) | Structure-based drug design. | Enabled the development and optimization of novel azetidine-based enzyme inhibitors. | nih.gov |
| In Silico Methods | Identification of potential enzyme function. | Used to identify enzymes with potential for installing aziridine (B145994) rings, a related strained heterocycle. | nih.gov |
Q & A
Advanced Research Question
- Retrosynthetic analysis : Tools like Synthia or AiZynthFlow propose routes via azetidine ring closure or nucleophilic addition .
- Density Functional Theory (DFT) : Predict regioselectivity in electrophilic substitutions (e.g., Fukui indices identify reactive sites) .
- Machine learning : Train models on azetidine reaction databases to optimize catalyst selection (e.g., Pd vs. Ni for cross-coupling) .
What are the challenges in scaling up laboratory synthesis of this compound for preclinical studies?
Basic Research Question
Key scalability issues include:
- Purification bottlenecks : Replace column chromatography with continuous crystallization or membrane filtration .
- Catalyst recycling : Immobilize Pd/C on mesoporous silica to reduce costs .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
